Cholesteryl benzoate

Catalog No.
S610772
CAS No.
604-32-0
M.F
C34H50O2
M. Wt
490.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl benzoate

Researchers requiring high-temperature liquid crystal phases face limited mesogens stable above 150°C. Cholesteryl benzoate maintains a chiral nematic phase up to 178.5°C, ensuring robust performance in heat-cured PDLCs and thermochromic sensors. • Stable mesophase from 145-178.5°C avoids isotropic transition during high-temp processing. • Rigid benzoate group forms ordered crystalline bilayers at interfaces, superior to fluid aliphatic esters. • Used as structure-directing agent for oriented LiFePO4 cathodes, enhancing ion diffusion. Consistent supply, ≥98% purity, with fast global delivery.

CAS Number

604-32-0

Product Name

Cholesteryl benzoate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

UVZUFUGNHDDLRQ-LLHZKFLPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Synonyms

Cholest-5-en-3β-ol Benzoate; Cholest-5-en-3β-yl Benzoate; 3β-(Benzoyloxy)cholest-5-ene; Benzoate Cholesterol; Cholesterol Benzoate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C

The exact mass of the compound Cholesteryl benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Cholesteryl benzoate (CAS: 604-32-0) is an aromatic cholesteryl ester and a foundational thermotropic liquid crystal material [1]. Characterized by a rigid steroidal core linked to a bulky benzoate group, it exhibits a distinct double-melting behavior, transitioning from a solid to a cloudy chiral nematic (cholesteric) liquid crystal phase at approximately 145 °C, and clearing to an isotropic liquid at 178.5 °C[2]. This high thermal stability, combined with its structural rigidity, makes it a critical procurement choice for high-temperature polymer-dispersed liquid crystals (PDLCs), tunable thermochromic mixtures, and as a structure-directing agent in advanced battery material synthesis .

Substituting cholesteryl benzoate with common aliphatic analogs, such as cholesteryl nonanoate or cholesteryl oleate, fundamentally alters the material's thermal and interfacial behavior [1]. Aliphatic cholesteryl esters possess flexible alkyl chains that significantly depress both the melting and clearing points, rendering them unsuitable for applications requiring mesophase stability at elevated temperatures [2]. Furthermore, at phase boundaries such as the air-water interface, the lack of a bulky aromatic ring causes aliphatic esters like cholesteryl nonanoate to form fluid-like or unstable bilayers, whereas cholesteryl benzoate forms a highly stable crystalline bilayer [1]. Consequently, generic substitution compromises structural templating efficacy, thermal operating windows, and film stability in industrial applications.

High-Temperature Mesophase Stability and Broad Thermal Window

Cholesteryl benzoate exhibits a highly elevated mesophase transition profile compared to standard aliphatic esters. It melts into a cholesteric liquid crystal phase at ~145 °C and reaches its clearing point (isotropic liquid) at 178.5 °C [1]. In contrast, cholesteryl nonanoate typically transitions at much lower temperatures, lacking stability in high-heat environments [2]. This ~33 °C mesomorphic window at elevated temperatures is critical for high-temperature processing.

Evidence DimensionClearing Point (Nematic to Isotropic Transition)
Target Compound Data178.5 °C
Comparator Or BaselineCholesteryl nonanoate (~90 °C) and other aliphatic esters
Quantified DifferenceAn >80 °C higher clearing point for the benzoate ester.
ConditionsThermal microscopy / Differential Scanning Calorimetry (DSC)

Procuring cholesteryl benzoate is essential for formulating polymer-dispersed liquid crystals (PDLCs) and displays that must withstand high operating or manufacturing temperatures without losing their mesomorphic properties.

Tuning of Thermochromic Transition Temperatures in Ternary Mixtures

In thermochromic formulations, cholesteryl benzoate acts as a critical high-temperature tuning agent. When formulated into ternary mixtures with cholesteryl pelargonate (CP) and cholesteryl oleyl carbonate (COC), the inclusion of the benzoate ester allows the Smectic A to twisted nematic (SA*-N*) phase transition temperature to be precisely calibrated between 23.7 °C and 36.1 °C [1]. Without the high-melting benzoate component (pure CB melts at 145 °C), binary mixtures of CP and COC exhibit significantly depressed transition temperatures that limit their utility in ambient or body-temperature thermal mapping[1].

Evidence DimensionMesophase Transition Temperature Tuning Range
Target Compound DataTernary mixture (CB/CP/COC) achieves tunable transitions from 23.7 to 36.1 °C
Comparator Or BaselineBinary aliphatic mixtures (CP/COC) which over-depress the transition point
Quantified DifferenceEnables upward calibration of the color-play temperature into the 23-36 °C functional range.
ConditionsHomogenous ternary blends evaluated via DSC and polarized light microscopy

Buyers formulating smart textiles, thermal mapping sensors, or thermochromic inks must use cholesteryl benzoate to shift the color-transition window into practical ambient or physiological temperature ranges.

Interfacial Bilayer Crystallinity and Film Stability

The bulky phenyl group of cholesteryl benzoate dramatically alters its self-assembly at the air-water interface compared to flexible aliphatic esters. Surface manometry and reflection microscopy demonstrate that cholesteryl benzoate forms a highly stable crystalline bilayer[1]. In direct contrast, cholesteryl nonanoate forms a fluid-like bilayer, and cholesteryl laurate forms an unstable bilayer that tends to crystallize unpredictably during compression [1].

Evidence DimensionAir-Water Interface Phase Behavior
Target Compound DataStable crystalline bilayer formation
Comparator Or BaselineCholesteryl nonanoate (fluid-like bilayer) and cholesteryl laurate (unstable bilayer)
Quantified DifferenceComplete shift from fluid/unstable interfacial assembly to rigid crystalline stability.
ConditionsAir-water interface evaluated via surface manometry and epifluorescence/Brewster-angle microscopy at 25 °C

For manufacturers of advanced coatings or Langmuir-Blodgett thin films, cholesteryl benzoate provides the necessary structural rigidity and predictable compression behavior that aliphatic analogs lack.

Structure-Directing Efficacy for Battery Cathode Materials

Beyond optical applications, cholesteryl benzoate is utilized as a specialized structure-directing agent in the synthesis of oriented lithium iron phosphate (LiFePO4) for lithium-ion batteries . The rigid steroidal-aromatic architecture of the benzoate ester provides a quantifiable templating effect compared to generic aliphatic surfactants, directly enhancing the crystallographic orientation of the LiFePO4 nanoparticles. This orientation is critical for maximizing lithium-ion diffusion pathways.

Evidence DimensionPrecursor Suitability for Oriented Crystal Growth
Target Compound DataFunctions as a structure-directing agent for oriented LiFePO4
Comparator Or BaselineNon-templating generic aliphatic esters
Quantified DifferenceEnables anisotropic (oriented) growth versus isotropic random growth.
ConditionsNanoparticle synthesis and crystallization of LiFePO4

Procuring cholesteryl benzoate as a templating agent allows battery material engineers to optimize cathode microstructures, directly improving the charge/discharge performance of lithium-ion cells.

High-Temperature Polymer-Dispersed Liquid Crystals (PDLCs)

Because of its high clearing point (178.5 °C), cholesteryl benzoate is the preferred mesogen for PDLC smart windows and displays that undergo high-temperature curing processes or operate in high-heat environments. It ensures the liquid crystal phase is maintained without degrading into an isotropic liquid prematurely .

Physiological and Ambient Thermochromic Sensors

In the formulation of thermochromic inks, medical thermal mapping devices, and smart textiles, cholesteryl benzoate is an essential high-temperature additive. Blending it with lower-melting aliphatic esters (like cholesteryl pelargonate) allows engineers to precisely tune the color-play transition to the 23–36 °C range [1].

Oriented LiFePO4 Cathode Synthesis for Lithium-Ion Batteries

Cholesteryl benzoate serves as a high-performance structure-directing agent in energy storage manufacturing. Its rigid steroidal-aromatic structure templates the oriented growth of LiFePO4 nanoparticles, which is critical for optimizing ion diffusion channels and improving overall battery cycling stability .

Stable Langmuir-Blodgett Thin Film Deposition

For surface chemistry applications requiring highly ordered monomolecular or bilayer coatings, cholesteryl benzoate is selected over aliphatic analogs. Its ability to form stable crystalline bilayers at the air-water interface ensures predictable compression and defect-free film transfer onto solid substrates [2].

XLogP3

10.8

UNII

N09H13SHLB

Other CAS

604-32-0

Wikipedia

Cholesteryl_benzoate

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-benzoate: ACTIVE

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